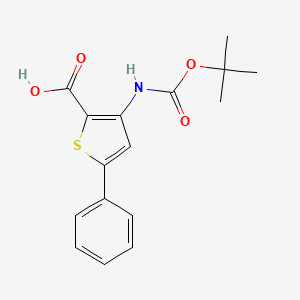

3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid

Description

3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid is a thiophene-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a phenyl substituent at position 5, and a carboxylic acid group at position 2. This compound is structurally significant in medicinal chemistry, often serving as an intermediate in synthesizing bioactive molecules or protease inhibitors. The Boc group enhances stability during synthetic processes, while the phenyl and carboxylic acid moieties contribute to interactions with biological targets. Its molecular formula is C₁₆H₁₇NO₄S, with an estimated molecular weight of 319.38 g/mol.

Properties

CAS No. |

688763-37-3 |

|---|---|

Molecular Formula |

C16H17NO4S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C16H17NO4S/c1-16(2,3)21-15(20)17-11-9-12(22-13(11)14(18)19)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

HVQKCAFYNPVEAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction-Based Synthesis

Step 1: Synthesis of 2-Amino-5-Phenylthiophene-3-Carboxylate

A mixture of acetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in ethanol with morpholine as a catalyst. After 12 hours, the product is isolated by filtration and recrystallized from ethanol, yielding 2-amino-5-phenylthiophene-3-carboxylate as a yellow solid (65–70% yield).

Step 2: Boc Protection of the Amino Group

The amine is reacted with di-<i>tert</i>-butyl dicarbonate (Boc<sub>2</sub>O, 1.5 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 6 hours, the Boc-protected intermediate is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1), achieving 85–90% yield.

Step 3: Saponification of the Ester to Carboxylic Acid

The ethyl ester is hydrolyzed using lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours. Acidification with HCl (1M) precipitates the carboxylic acid, which is filtered and dried under vacuum (90–95% yield).

Optimization and Challenges

Regioselectivity in Cyclization Reactions

The Gewald reaction predominantly forms 2-aminothiophenes, but competing pathways may yield 3-amino regioisomers. Substituent effects from the ketone (e.g., acetophenone) favor the desired 5-phenyl orientation, as steric hindrance directs the thiophene ring closure.

Boc Protection Efficiency

DMAP-catalyzed Boc protection in DCM minimizes side reactions, such as ester hydrolysis. Monitoring by thin-layer chromatography (TLC) confirms complete conversion, with residual starting amine removed during purification.

Oxidative Stability of the Thiophene Core

The thiophene ring is susceptible to oxidation under harsh conditions. Mild saponification (LiOH in THF/water) preserves the Boc group and aromatic system, whereas stronger bases (e.g., NaOH) may degrade the scaffold.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.45 (s, 9H, Boc CH<sub>3</sub>), 6.95 (s, 1H, thiophene H-4), 7.35–7.45 (m, 5H, phenyl), 8.20 (br s, 1H, NH).

-

IR (KBr) : 1705 cm<sup>−1</sup> (C=O, carboxylic acid), 1680 cm<sup>−1</sup> (C=O, Boc), 1510 cm<sup>−1</sup> (C-N).

-

HRMS (ESI<sup>+</sup>) : <i>m/z</i> calcd for C<sub>16</sub>H<sub>17</sub>NO<sub>4</sub>S [M+H]<sup>+</sup>: 336.0901; found: 336.0905.

Crystallographic Validation

Co-crystal structures of analogous Boc-protected thiophenes (e.g., BDA-04) reveal key interactions stabilizing the allosteric pocket of Plasmodium falciparum aspartate transcarbamoylase (PfATC). The Boc group engages in hydrophobic contacts with α-helices, while the carboxylic acid forms hydrogen bonds with active-site residues.

Industrial and Environmental Considerations

Scalability

The Gewald route is preferred for large-scale synthesis due to fewer steps and commercially available starting materials. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability.

Hazard Mitigation

Per Ambeed’s safety data, handling Boc-protected intermediates requires:

-

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles.

-

Ventilation : Use fume hoods to avoid inhalation of sulfur byproducts.

-

Waste Disposal : Neutralize acidic/basic residues before aqueous disposal.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Free amines.

Scientific Research Applications

3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications of other functional groups. The thiophene ring can participate in various chemical reactions, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

Notes

- Computed properties (e.g., XlogP, TPSA) are estimates and require experimental validation.

- Substitution patterns critically influence bioactivity, necessitating tailored synthetic strategies.

Biological Activity

3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid (Boc-Amino-Thiophene) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H13NO4S

- Molecular Weight : 245.28 g/mol

- CAS Number : 101537-64-8

- Structure : The compound features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of Boc-Amino-Thiophene is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as GSK-3β, which is involved in numerous cellular processes including inflammation and cell survival .

- Modulation of Signaling Pathways : It may affect signaling pathways relevant to neuroinflammation, making it a candidate for treating neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens, although further research is needed to confirm these findings.

Case Study 1: Inhibition of GSK-3β

A study examined the effects of Boc-Amino-Thiophene on GSK-3β activity. It was found that at concentrations around 50 µM, the compound could significantly reduce enzyme activity, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of Boc-Amino-Thiophene demonstrated that it could reduce markers of oxidative stress in neuronal cell cultures. This effect was linked to its ability to modulate inflammatory responses in glial cells, indicating a dual action on both neuronal and non-neuronal cells .

Case Study 3: Antimicrobial Activity

In vitro assays revealed that Boc-Amino-Thiophene exhibited moderate antimicrobial activity against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain under investigation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-Tert-butoxycarbonylamino-5-phenylthiophene-2-carboxylic acid with high purity?

- Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. First, introduce the Boc-protected amino group via nucleophilic substitution or palladium-catalyzed coupling. Next, install the phenyl substituent through Suzuki-Miyaura cross-coupling. Final carboxylation at the 2-position can be achieved using CO₂ under basic conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC is critical to isolate the compound in >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity via -NMR (e.g., distinguishing aromatic protons at δ 7.2–7.5 ppm for phenyl vs. thiophene signals) .

Q. How does the Boc group affect the compound’s stability during storage and handling?

- Methodological Answer: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but is acid-labile. Store the compound at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to trifluoroacetic acid (TFA) or HCl vapors, which cleave the Boc moiety. Stability under standard lab conditions (25°C, dry atmosphere) can be verified via periodic -NMR analysis to detect carbonyl degradation (loss of Boc signal at ~155 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from impurities (e.g., de-Boc byproducts) or assay variability. Perform rigorous purity validation using LC-MS and -NMR (if fluorinated analogs exist). Replicate assays under standardized conditions (e.g., cell line viability tests with controlled O₂ levels). Compare results against structurally related compounds (e.g., 5-phenylthiophene-2-carboxylic acid derivatives) to isolate the Boc-amino group’s contribution .

Q. What strategies optimize regioselectivity during functionalization of the thiophene ring?

- Methodological Answer: Regioselectivity is influenced by electronic effects. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. Experimentally, employ directing groups (e.g., boronic esters for Suzuki coupling at the 5-position) or leverage steric hindrance from the Boc group to favor substitution at the 3-position. Validate outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions between the carboxylate group and nucleophiles (e.g., amines). Calculate Fukui indices to identify electrophilic hotspots. Pair with experimental kinetic studies (e.g., monitoring reaction rates with varying amines via UV-Vis) to refine predictive models. Cross-reference with PubChem CID 2735791’s SMILES data for analogous reactivity patterns .

Key Notes for Experimental Design

- Contradiction Analysis: If biological activity varies between batches, quantify residual metals (via ICP-MS) from catalytic steps, as even trace Pd can skew results .

- Advanced Characterization: Use time-resolved FTIR to monitor Boc deprotection kinetics in situ, correlating with biological activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.